((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone
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Overview
Description
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic molecule featuring a triazole ring, a bicyclic octane structure, and a methanone group attached to a chlorinated methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction followed by hydrogenation to form the bicyclic framework.
Attachment of the Methanone Group: This can be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Introduction of the Chlorinated Methoxyphenyl Ring: This step involves a nucleophilic substitution reaction where a methoxyphenyl group is chlorinated and then attached to the methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chlorine atom in the methoxyphenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology
Enzyme Inhibition: The triazole ring can interact with enzyme active sites, making the compound a potential inhibitor for certain enzymes.
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Cancer Therapy: Its ability to interact with biological targets can be explored for anticancer activity.
Industry
Coatings: The compound can be used in the formulation of coatings with enhanced durability and resistance to environmental factors.
Adhesives: Its chemical properties can improve the performance of adhesives in various applications.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The bicyclic structure provides rigidity, enhancing its binding affinity to targets. The methanone group can participate in nucleophilic or electrophilic reactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: Lacks the methanone and chlorinated methoxyphenyl groups.
(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxyphenyl)methanone: Similar structure but without the chlorine atom.
Uniqueness
The presence of the chlorinated methoxyphenyl group in ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone enhances its chemical reactivity and potential biological activity compared to similar compounds. This unique combination of functional groups allows for diverse applications in various fields.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-5-2-11(18)6-15(16)17(23)22-12-3-4-13(22)8-14(7-12)21-10-19-9-20-21/h2,5-6,9-10,12-14H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPWTPSGIOZIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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